molecular formula C11H12N4 B7578436 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole

5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole

Cat. No. B7578436
M. Wt: 200.24 g/mol
InChI Key: ZDGSHHXLUFNPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole, also known as DIT, is a tetrazole derivative that has been extensively studied for its potential therapeutic applications. It is a small molecule that has shown promising results in various scientific research studies.

Scientific Research Applications

5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to have potential in the treatment of cardiovascular diseases and diabetes.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole is not fully understood. However, studies have shown that it may act by inhibiting the expression of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, this compound has been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase antioxidant enzyme activity. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to improve glucose metabolism and reduce insulin resistance.

Advantages and Limitations for Lab Experiments

5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for cell-based assays. This compound is also stable in solution and can be easily synthesized in large quantities. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole. One area of focus is the development of new synthetic methods to improve the yield and purity of this compound. Another area of focus is the investigation of this compound's potential use in the treatment of neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cardiovascular diseases and diabetes.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of neurodegenerative diseases, cancer, cardiovascular diseases, and diabetes. Although the mechanism of action of this compound is not fully understood, it has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Further research is needed to fully understand the potential of this compound and its future applications in the field of medicine.

Synthesis Methods

5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1H-indene with sodium azide and then with acetic anhydride. The resulting compound is then treated with hydrazine hydrate to yield the final product, this compound. The synthesis method of this compound has been optimized to ensure high yield and purity.

properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-9-5-4-8(6-10(9)3-1)7-11-12-14-15-13-11/h4-6H,1-3,7H2,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGSHHXLUFNPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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